molecular formula C23H16N2O3 B2746138 1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 59836-63-4

1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Cat. No.: B2746138
CAS No.: 59836-63-4
M. Wt: 368.392
InChI Key: YTIARIJWCIYGIC-UHFFFAOYSA-N
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Description

1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a useful research compound. Its molecular formula is C23H16N2O3 and its molecular weight is 368.392. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Organic Electroluminescence

Naphthoquinone derivatives, including those structurally related to the queried compound, have been synthesized for their luminescent properties. These compounds, through a series of unusual fused heterocyclic reactions, exhibit good luminescent properties in ethanol solution, potentially used as organic electroluminescent (EL) media. This opens avenues in the development of novel EL devices (Tu et al., 2009).

Anticancer Activity

The structural framework of naphthoquinones, akin to the compound , has been identified to convey anticancer activities. Novel naphthoquinone derivatives have shown potent anticancer activity in breast cancer cell lines, suggesting these compounds as potential leads for anticancer drug development (Golmakaniyoon et al., 2019).

Synthetic Methodologies and Chemical Properties

Research has also focused on the synthesis of naphthoquinone derivatives and their chemical properties. For instance, the green synthesis of heterocyclic compounds from chalcone has been explored, showcasing the environmental benefits such as short reaction times and excellent yields without the need for column chromatography (Khan, 2017). Similarly, novel methods for synthesizing complex heterocyclic ortho-quinones via multi-component reactions "on water" have been reported, emphasizing high atom economy and environmental friendliness (Rajesh et al., 2011).

Antimicrobial Activity

Derivatives structurally related to the compound of interest have been investigated for their antimicrobial activity. This research aligns with the search for new antimicrobial agents amidst growing antibiotic resistance, indicating that these compounds could offer new pathways in antimicrobial therapy (Kumar & Kumar, 2021).

Properties

IUPAC Name

16-(4-methoxyanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c1-28-14-11-9-13(10-12-14)24-21-20-15-5-2-3-6-16(15)22(26)17-7-4-8-18(19(17)20)25-23(21)27/h2-12,24H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIARIJWCIYGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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